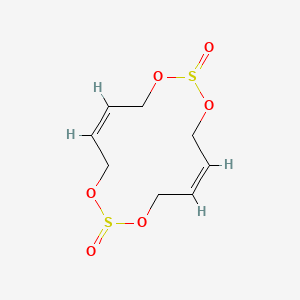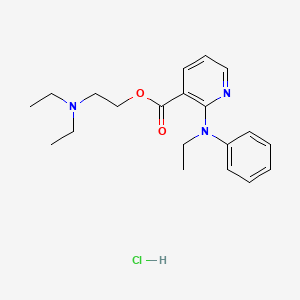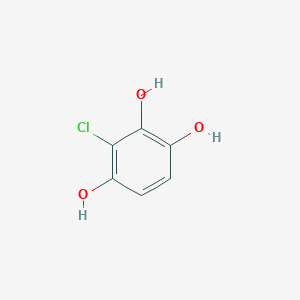![molecular formula C20H21IN2 B14446356 1-Ethyl-2-{2-[methyl(phenyl)amino]ethenyl}quinolin-1-ium iodide CAS No. 76529-17-4](/img/structure/B14446356.png)
1-Ethyl-2-{2-[methyl(phenyl)amino]ethenyl}quinolin-1-ium iodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Ethyl-2-{2-[methyl(phenyl)amino]ethenyl}quinolin-1-ium iodide is a complex organic compound that belongs to the class of quinolinium salts. This compound is characterized by its unique structure, which includes a quinoline core substituted with an ethyl group and a vinyl group linked to a methyl(phenyl)amino moiety. The iodide ion serves as the counterion, balancing the positive charge on the quinolinium nitrogen.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Ethyl-2-{2-[methyl(phenyl)amino]ethenyl}quinolin-1-ium iodide typically involves a multi-step process:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.
Ethylation: The quinoline core is then ethylated using ethyl iodide in the presence of a strong base such as sodium hydride.
Vinylation: The ethylated quinoline undergoes a vinylation reaction with a suitable vinyl halide.
Amination: The vinylated product is then reacted with methyl(phenyl)amine to introduce the amino group.
Quaternization: Finally, the compound is quaternized with methyl iodide to form the quinolinium salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
1-Ethyl-2-{2-[methyl(phenyl)amino]ethenyl}quinolin-1-ium iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the quinoline nitrogen or the vinyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl halides in the presence of a base.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Reduced quinoline derivatives.
Substitution: Alkylated or acylated quinoline derivatives.
Wissenschaftliche Forschungsanwendungen
1-Ethyl-2-{2-[methyl(phenyl)amino]ethenyl}quinolin-1-ium iodide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique electronic properties.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
Wirkmechanismus
The mechanism of action of 1-Ethyl-2-{2-[methyl(phenyl)amino]ethenyl}quinolin-1-ium iodide involves its interaction with various molecular targets:
Molecular Targets: The compound can interact with DNA, proteins, and enzymes, leading to changes in their structure and function.
Pathways Involved: It may induce apoptosis in cancer cells by activating caspase pathways or inhibit microbial growth by disrupting cell membrane integrity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-Ethyl-2-{2-[methyl(phenyl)amino]ethenyl}quinoline
- 1-Ethyl-2-{2-[methyl(phenyl)amino]ethenyl}quinolin-1-ium chloride
- 1-Ethyl-2-{2-[methyl(phenyl)amino]ethenyl}quinolin-1-ium bromide
Uniqueness
1-Ethyl-2-{2-[methyl(phenyl)amino]ethenyl}quinolin-1-ium iodide is unique due to its specific iodide counterion, which can influence its solubility, reactivity, and biological activity compared to its chloride and bromide counterparts.
Eigenschaften
CAS-Nummer |
76529-17-4 |
|---|---|
Molekularformel |
C20H21IN2 |
Molekulargewicht |
416.3 g/mol |
IUPAC-Name |
N-[2-(1-ethylquinolin-1-ium-2-yl)ethenyl]-N-methylaniline;iodide |
InChI |
InChI=1S/C20H21N2.HI/c1-3-22-19(14-13-17-9-7-8-12-20(17)22)15-16-21(2)18-10-5-4-6-11-18;/h4-16H,3H2,1-2H3;1H/q+1;/p-1 |
InChI-Schlüssel |
GDAILARSSUTRBW-UHFFFAOYSA-M |
Kanonische SMILES |
CC[N+]1=C(C=CC2=CC=CC=C21)C=CN(C)C3=CC=CC=C3.[I-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


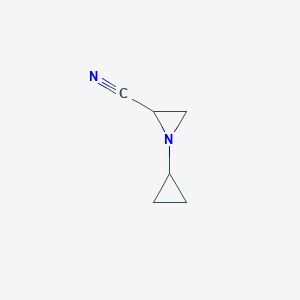
![9,10-Dipropyl-1,4-dioxaspiro[4.5]deca-7,9-diene-2,6-dione](/img/structure/B14446279.png)
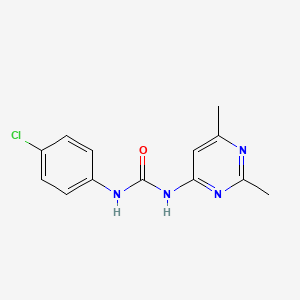

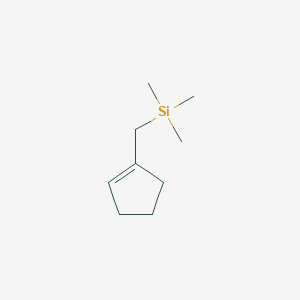
![[(Phenylphosphanediyl)di(propane-3,1-diyl)]bis(methylphosphane)](/img/structure/B14446294.png)
![7-Fluoro-3-hydrazinyl-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B14446300.png)
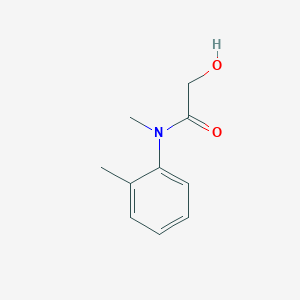
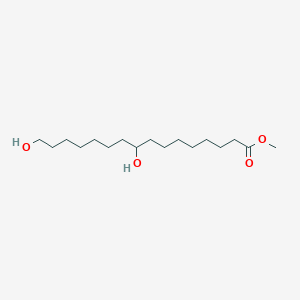

![({[N-(2-Ethylhexanoyl)-5-oxidanidyl-5-oxidanylidene-D-norvalyl]oxy}methyl)benzene](/img/structure/B14446322.png)
